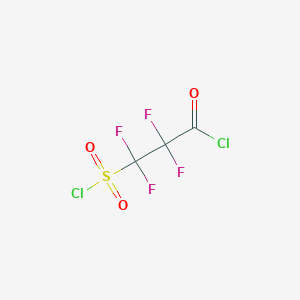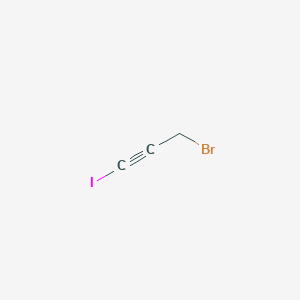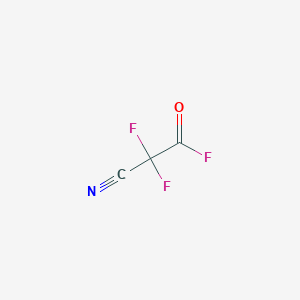
3-Pyridinecarboxamide, N,N'-1,8-octanediylbis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- is a chemical compound known for its unique structure and properties It is a derivative of pyridinecarboxamide, where two pyridinecarboxamide groups are linked by an octanediyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- typically involves the reaction of pyridinecarboxamide with an octanediyl linker. One common method is the condensation reaction between pyridinecarboxamide and 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinecarboxamide groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in studying molecular mechanisms and developing therapeutic agents.
類似化合物との比較
Similar Compounds
Nicotinamide: A derivative of pyridinecarboxamide with similar biochemical properties.
N,N’-Bis(3-pyridinecarboxamide)-1,6-hexane: Another compound with a similar structure but a shorter linker chain.
Uniqueness
3-Pyridinecarboxamide, N,N’-1,8-octanediylbis- stands out due to its longer octanediyl linker, which provides unique spatial properties and flexibility in forming complexes
特性
| 77091-29-3 | |
分子式 |
C20H26N4O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-[8-(pyridine-3-carbonylamino)octyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(17-9-7-11-21-15-17)23-13-5-3-1-2-4-6-14-24-20(26)18-10-8-12-22-16-18/h7-12,15-16H,1-6,13-14H2,(H,23,25)(H,24,26) |
InChIキー |
ZSFKUHCCUBJYMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCCCCCCCNC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

